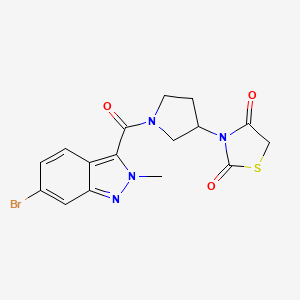

3-(1-(6-bromo-2-methyl-2H-indazole-3-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(6-bromo-2-methylindazole-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN4O3S/c1-19-14(11-3-2-9(17)6-12(11)18-19)15(23)20-5-4-10(7-20)21-13(22)8-25-16(21)24/h2-3,6,10H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJFKCWURWPAPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC(=CC2=N1)Br)C(=O)N3CCC(C3)N4C(=O)CSC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as 3-[1-(6-bromo-2-methyl-2H-indazole-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione, is a complex molecule with a 2H-indazole core . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents. They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease.

Mode of Action

The inhibition, regulation, and/or modulation, in particular, ofCHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) play a role in the treatment of CHK1-, CHK2- and SGK-induced diseases such as cancer.

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, the inhibition of phosphoinositide 3-kinase δ can impact the PI3K/AKT/mTOR pathway , which is crucial for cell survival and proliferation. The modulation of CHK1 and CHK2 kinases can influence the DNA damage response pathway , thereby affecting cell cycle progression and DNA repair.

Pharmacokinetics

The compound’smolecular weight of 211.06 suggests that it may have good bioavailability, as molecules with a molecular weight below 500 are generally well-absorbed.

Result of Action

The compound’s interaction with its targets and its impact on biochemical pathways can lead to various molecular and cellular effects. For instance, the inhibition of phosphoinositide 3-kinase δ can lead to the suppression of cell survival and proliferation. The modulation of CHK1 and CHK2 kinases can result in cell cycle arrest and enhanced DNA repair.

Biological Activity

The compound 3-(1-(6-bromo-2-methyl-2H-indazole-3-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a thiazolidinedione derivative that incorporates a pyrrolidine and an indazole moiety. Thiazolidinediones are known for their diverse biological activities, particularly in the context of metabolic diseases such as diabetes and obesity. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

Structural Components

- Indazole Moiety : The presence of the 6-bromo-2-methylindazole contributes to the compound's biological properties, with bromine potentially enhancing its reactivity and biological interactions.

- Pyrrolidine Ring : This cyclic amine is known for its role in modulating biological activity through interactions with various receptors.

- Thiazolidinedione Core : This structure is significant for its insulin-sensitizing effects and potential anti-inflammatory properties.

Antidiabetic Effects

Thiazolidinediones are primarily recognized for their role as insulin sensitizers. They activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which regulates glucose metabolism and adipocyte differentiation. Research has shown that derivatives similar to the target compound exhibit significant antidiabetic activity by improving insulin sensitivity and reducing blood glucose levels.

Anti-inflammatory Properties

Compounds containing thiazolidinedione structures have demonstrated anti-inflammatory effects. They modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory mediators. The incorporation of the indazole moiety may further enhance these effects due to its ability to interact with various signaling pathways involved in inflammation.

Antimicrobial Activity

Recent studies have indicated that indazole derivatives possess antimicrobial properties. The compound's structural features suggest potential activity against various bacterial strains, including resistant strains. Preliminary tests could focus on evaluating its efficacy against Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

A study explored the SAR of thiazolidinedione derivatives, highlighting how modifications in the indazole ring influence biological activity. For example, bromination at the 6-position was found to enhance antidiabetic efficacy while maintaining low toxicity profiles in vitro .

| Compound | Modification | Biological Activity |

|---|---|---|

| A | No bromine | Moderate activity |

| B | 6-Bromo | Enhanced activity |

| C | 6-Chloro | Reduced activity |

In Vitro Studies

In vitro studies using cell lines have demonstrated that compounds similar to the target molecule can significantly reduce glucose levels in diabetic models. For instance, a derivative with a similar thiazolidinedione structure showed a 30% reduction in glucose levels in HepG2 cells treated with high glucose concentrations .

Comparison with Similar Compounds

Structural Analogues with Modified Benzylidene Substituents

describes (Z)-5-benzylidene-TZD derivatives (e.g., 30f, 30g, 30h, 30i) with varying aromatic substituents (hydroxy, isobutoxy, benzyloxy). Key differences from the target compound include:

- Substituent Type : The target compound replaces the benzylidene group with a brominated indazole-pyrrolidine-carbonyl moiety, which introduces bulkier and more electron-deficient aromatic systems.

- Synthetic Routes: The analogs in are synthesized via Knoevenagel condensation, whereas the target compound likely requires multi-step coupling (e.g., amide bond formation between pyrrolidine and indazole-carbonyl groups).

- Physicochemical Properties : The bromo-indazole group in the target compound may confer higher lipophilicity (calculated logP ~3.5–4.0) compared to hydroxybenzylidene analogs (logP ~2.0–2.5), impacting membrane permeability .

Table 1: Comparison of Benzylidene-TZD Derivatives

| Compound ID | Substituent | Yield (%) | Key Structural Feature |

|---|---|---|---|

| 30f | 4-hydroxybenzylidene | 43.0 | Polar hydroxyl group |

| 30g | 4-isobutoxybenzylidene | 65.2 | Lipophilic isobutoxy chain |

| Target Compound | 6-bromoindazole-pyrrolidine | N/A | Bromo-heteroaromatic, rigid core |

Imidazo-Pyridazine-TZD Hybrids

highlights YPC-series compounds (e.g., YPC-21440, YPC-21813) featuring imidazo[1,2-b]pyridazine linked to TZD via methylene bridges. These compounds are pan-Pim kinase inhibitors. Key contrasts with the target compound:

- Heterocyclic Core : The YPC series uses imidazo-pyridazine, which is planar and electron-rich, whereas the target’s indazole is less conjugated but bromine-enhanced for electrophilic interactions.

- Bioactivity: YPC compounds show nanomolar IC50 values against Pim kinases, but the target’s indazole-pyrrolidine-TZD structure may shift selectivity toward other kinases (e.g., JAK or Aurora kinases) .

Triazole-Modified TZD Derivatives

details TZD derivatives with 1,2,3-triazole-methyl groups (e.g., 6a-o), synthesized via click chemistry. Differences include:

- Linker Flexibility : The triazole group introduces rotational freedom, whereas the target’s pyrrolidine imposes conformational constraints.

- Synthetic Efficiency : Click chemistry in achieves high regioselectivity, but the target compound’s synthesis may require palladium-catalyzed coupling for bromo-indazole integration.

- Biological Targets : Triazole-TZDs in are unexplored for kinase inhibition but may share antidiabetic properties with the target compound due to the conserved TZD core .

Halogenated Heterocycles in Drug Design

lists brominated/chlorinated heterocycles (e.g., 5-bromo-3-(1-methylpyrrolidin-3-yl)-1H-indole).

- Bromine vs. Chlorine : Bromine’s larger atomic radius in the target compound may strengthen van der Waals interactions compared to chlorine in analogs like 4-(3-(4-chlorophenylthio)-1H-pyrrolo[2,3-b]pyridin-2-yl)butan-1-ol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.